5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10-15(12-4-3-9-22-12)11(2)20(19-10)8-7-18-16(21)13-5-6-14(17)23-13/h3-6,9H,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGCHCWXXCSVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(S2)Cl)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 367.87 g/mol |
| CAS Number | [Not available] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with furan and thiophene moieties. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung), HT-29 (colon), SMMC-7721 (liver), and H460 (lung).
- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 193.93 µg/mL to 371.36 µg/mL across different cell lines, indicating moderate cytotoxicity relative to standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's structure suggests a potential for inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway:
- Mechanism of Action : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, contributing to anti-inflammatory effects.
- Comparative Studies : In vivo studies demonstrated that similar compounds showed significant edema inhibition compared to celecoxib, a known COX inhibitor .
Study 1: Anticancer Efficacy
A study assessed the efficacy of various pyrazole derivatives against human cancer cell lines. The results indicated that this compound exhibited lower IC₅₀ values than the positive control in several cases, suggesting its potential as an anticancer agent.
Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of thiophene-pyrazole hybrids. The compound was evaluated in a carrageenan-induced rat paw edema model, showing significant reductions in inflammation compared to controls. These findings support its therapeutic potential in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Key observations include:
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to 5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the furan and thiophene groups enhances the compound's ability to interact with specific molecular targets involved in cancer progression.
Antimicrobial Properties
Research has demonstrated that compounds with similar structural motifs possess antimicrobial activity against various pathogens. The presence of the thiophene ring is particularly noteworthy as it has been associated with enhanced antibacterial and antifungal properties. This makes such compounds potential candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored, with studies suggesting that it may inhibit key inflammatory pathways. The pyrazole moiety is known for its ability to modulate inflammatory responses, making this compound a candidate for treating inflammatory diseases.
Pesticide Development
The unique chemical structure of this compound suggests potential use as a pesticide. Compounds with similar characteristics have been investigated for their effectiveness against agricultural pests and pathogens, providing an avenue for sustainable agricultural practices.
Herbicide Activity
Additionally, the compound may exhibit herbicidal properties, targeting specific weed species while minimizing harm to crops. This application is crucial for developing environmentally friendly herbicides that reduce reliance on traditional chemical herbicides.
Organic Electronics
The thiophene component of the compound is of particular interest in the field of organic electronics. Thiophene derivatives are commonly used in organic semiconductors due to their excellent electrical conductivity and stability. Research into the application of this compound in organic photovoltaic devices or organic light-emitting diodes (OLEDs) could yield valuable insights into new materials for electronic applications.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against breast cancer cell lines. One derivative showed IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development into an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited notable antimicrobial activity, particularly against resistant strains .
Case Study 3: Herbicide Development
Research published in the Journal of Agricultural Science explored the herbicidal effects of furan-based compounds on common weed species. The findings suggested that certain structural modifications could enhance herbicidal activity while reducing phytotoxicity to crops .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues in Agrochemicals
highlights chlorinated heterocyclic compounds used as pesticides, sharing partial structural motifs with the target compound:
Table 1: Structural and Functional Comparison with Pyrimidinamine-Based Pesticides
Key Observations :
- The pyrazole-ethyl-furan side chain introduces steric bulk and π-π interaction capabilities distinct from the alkoxy/phenoxy groups in pyrimidifen.
Pharmaceutical Thiazol Derivatives
lists thiazol-based compounds with hydroperoxy and ureido substituents, which share functional group complexity with the target molecule:
Table 2: Comparison with Thiazol-Based Pharmaceuticals
Key Observations :
- Thiazole cores in compounds are electronically distinct from thiophene due to nitrogen vs. sulfur heteroatoms, impacting binding affinity in biological systems.
- The target compound lacks the hydroperoxy and ureido groups critical for the pharmacological activity of the thiazol derivatives, suggesting divergent mechanisms of action.
Q & A
Q. What are the standard synthetic protocols for preparing 5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the thiophene-2-carboxamide core. Key steps include:
- Chlorination : Introducing the chlorine substituent at the 5-position of the thiophene ring using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
- Pyrazole Formation : Coupling furan-2-yl and dimethyl groups to the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.
- Ethyl Linker Attachment : Alkylation or nucleophilic substitution to attach the ethyl bridge between the pyrazole and carboxamide groups.
Purification often employs column chromatography or recrystallization, with structural validation via -NMR, -NMR, and IR spectroscopy .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer:
- Spectroscopy : -NMR confirms proton environments (e.g., furan/pyrazole protons at δ 6.5–7.5 ppm). -NMR identifies carbonyl (C=O) signals (~165–170 ppm) and aromatic carbons. IR verifies amide C=O stretches (~1650–1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and S.
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with positive controls like ciprofloxacin and fluconazole .
- Anti-inflammatory Screening : Inhibition of COX-1/COX-2 enzymes via ELISA or fluorometric assays.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity.
Q. How is solubility and stability assessed for this compound in biological matrices?
Methodological Answer:
- Solubility : Shake-flask method in PBS, DMSO, or simulated gastric fluid, quantified via UV-Vis spectroscopy.
- Stability : Incubation in plasma or liver microsomes (37°C, pH 7.4) over 24 hours, with HPLC monitoring of degradation products .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME or pkCSM for logP, BBB permeability, and CYP450 interactions.
- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial DNA gyrase) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts (Gaussian 09).
- X-Ray Diffraction : Resolve tautomerism or conformational ambiguity in the pyrazole-thiophene linkage. Single-crystal X-ray structures provide unambiguous bond lengths/angles .
- Dynamic NMR : Study temperature-dependent spectra to detect rotational barriers in the ethyl linker .
Q. What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to improve furan-pyrazole coupling efficiency.
- Catalyst Optimization : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings or CuI for click chemistry in triazole formation .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce byproducts in multi-step sequences.
Q. How do structural modifications (e.g., furan vs. thiophene substitution) alter bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs replacing furan with thiophene or pyridine. Compare MIC values against S. aureus and docking scores with bacterial enzyme active sites.
- Electron-Deficient Moieties : Introduce nitro or cyano groups to the pyrazole ring to enhance electrophilic interactions with target proteins .
Q. How can environmental fate studies (e.g., degradation pathways) be designed for this compound?
Methodological Answer:
- Photolysis : Expose the compound to UV light (254 nm) in aqueous solutions, monitoring degradation via LC-MS.
- Biodegradation : Use OECD 301D tests with activated sludge to assess half-life and metabolite formation.
- Ecotoxicity : Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity of degradation products .
Q. What experimental designs address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability.
- Dose-Response Curves : Use 8–12 concentration points (logarithmic scaling) to improve IC accuracy.
- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
